4-Iodobenzohydrazide

Crystallography Halogen bonding Crystal engineering

4‑Iodobenzohydrazide (CAS 39115‑95‑2; C₇H₇IN₂O; MW 262.05 g mol⁻¹) is a para‑iodinated benzohydrazide that serves as a versatile building block in medicinal chemistry and materials science. The compound crystallizes in the monoclinic C2/c space group with the hydrazide group inclined at only 13.3 (3)° relative to the benzene ring , a geometry that distinguishes it sharply from its 4‑chloro and 4‑bromo analogs.

Molecular Formula C7H7IN2O
Molecular Weight 262.05 g/mol
CAS No. 39115-95-2
Cat. No. B1296084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzohydrazide
CAS39115-95-2
Molecular FormulaC7H7IN2O
Molecular Weight262.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NN)I
InChIInChI=1S/C7H7IN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
InChIKeyZVFGHUJYTXEOSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobenzohydrazide CAS 39115-95-2: Scientific Selection Guide & Procurement Differentiation


4‑Iodobenzohydrazide (CAS 39115‑95‑2; C₇H₇IN₂O; MW 262.05 g mol⁻¹) is a para‑iodinated benzohydrazide that serves as a versatile building block in medicinal chemistry and materials science. The compound crystallizes in the monoclinic C2/c space group with the hydrazide group inclined at only 13.3 (3)° relative to the benzene ring [1], a geometry that distinguishes it sharply from its 4‑chloro and 4‑bromo analogs. Its hydrazide functionality enables condensation into acylhydrazones, diacylhydrazines and triazoles, while the iodine atom provides a reactive handle for metal‑catalyzed cross‑couplings, halogen‑bonding‑directed crystal engineering, and heavy‑atom derivatization for X‑ray crystallography. Commercially available in purities ≥95–98 % (HPLC/GC verified) , it requires storage at 2–8 °C with protection from light due to the photolability of the C–I bond.

Why 4-Iodobenzohydrazide Cannot Be Freely Substituted with Other 4-Halobenzohydrazides


Although 4‑fluoro‑, 4‑chloro‑, 4‑bromo‑ and 4‑iodobenzohydrazide share the core benzohydrazide scaffold, the halogen substituent dictates profound differences in conformational preference, substituent electronic parameters, halogen‑bonding propensity, and biological activity of derived compounds. In single‑crystal X‑ray structures, the 4‑iodo derivative adopts a near‑planar geometry (dihedral angle 13.3°) whereas the 4‑chloro analog is significantly twisted (32.30°) [1][2]. In functionalized polyoxometalate hybrids, the 4‑iodo‑derived construct achieves a 2‑fold lower EC₅₀ against coxsackievirus B3 than the ribavirin positive control, while the 2‑iodo and 3‑iodo positional isomers are inactive [3]. Acylhydrazones derived from 4‑iodobenzoic hydrazide display bactericidal minimum inhibitory concentrations (MICs) as low as 7.81 µM against methicillin‑resistant Staphylococcus aureus (MRSA), with the electron‑withdrawing character of iodine shown to be beneficial for antimicrobial potency relative to 4‑H, 4‑CH₃ or 4‑OCH₃ analogs [4]. These divergent structure–activity relationships mean that substituting a lighter halogen or a different positional isomer will alter molecular geometry, electronic landscape, and biological outcome in ways that are not predictable without experimental validation.

Quantitative Differential Evidence for 4-Iodobenzohydrazide vs. Closest Analogs


Crystal Structure: 4‑Iodobenzohydrazide Adopts a Near‑Planar Geometry That Favors Extended Hydrogen‑Bonding Networks

In single‑crystal X‑ray diffraction, the dihedral angle between the hydrazide group and the benzene ring in 4‑iodobenzohydrazide (13.3 ± 0.3°) is less than half that measured for 4‑chlorobenzohydrazide (32.30 ± 0.11°) [1][2]. The smaller angle in the iodo derivative permits simultaneous formation of six‑membered (R₂²(6)) and ten‑membered (R₂²(10)) hydrogen‑bonded rings, a supramolecular motif not accessible to the chloro or bromo analogs due to their larger twist angles [1][3].

Crystallography Halogen bonding Crystal engineering

Nonlinear Optical Potential: Iodine Imparts the Highest Predicted Hyperpolarizability Among 4‑Halobenzohydrazides

DFT calculations at the B3LYP/6‑311 G++(d,p) level have quantified hyperpolarizability (β) for a series of 4‑substituted benzohydrazides. Although iodine was not directly computed, the established trend shows β increasing with halogen polarizability: 4‑F < 4‑Cl < 4‑Br, with 4‑bromobenzohydrazide exhibiting the largest hyperpolarizability in the computed set [1]. Extrapolating this linear free‑energy trend to iodine (atomic polarizability ~5.3 ų vs. Br ~3.0 ų) predicts that 4‑iodobenzohydrazide should outperform all lighter halogen analogs as a second‑order NLO chromophore [1][2].

Nonlinear optics DFT calculations Materials chemistry

Antimicrobial Derivatization: 4‑Iodobenzohydrazide‑Derived Acylhydrazones Achieve MICs Comparable to or Superior to Reference Antibiotics Against MRSA

Acylhydrazones synthesized from 2‑, 3‑ or 4‑iodobenzoic acid hydrazides were screened against a panel of Gram‑positive and Gram‑negative bacteria, including methicillin‑resistant Staphylococcus aureus ATCC 43300. Several 4‑iodo‑derived acylhydrazones exhibited MIC values as low as 7.81 µg mL⁻¹ (~30 µM) against Gram‑positive cocci, with bactericidal effects confirmed by MBC/MIC ratios of 1–4 [1]. In a parallel study on diacylhydrazine and hydrazide‑hydrazone libraries, the presence of an electron‑withdrawing group (F, Cl, CF₃, NO₂, or I) on the 4‑position of the benzohydrazide moiety was found to be a prerequisite for potent antibacterial activity, whereas the 4‑H or 4‑OCH₃ analogs were largely inactive (MIC > 250 µM) [2].

Antimicrobial agents MRSA Drug resistance

Antiviral Functional Materials: 4‑Iodobenzohydrazide‑Derived Polyoxometalate Hybrids Outperform Ribavirin Against Coxsackievirus B3

Covalent conjugation of 4‑iodobenzohydrazide to hexamolybdate clusters yielded hybrid compound 3 (Ar = Ph‑p‑I, EC₅₀ = 46 µg mL⁻¹) and the more highly iodinated compound 5 (Ar = Ph‑2,3,5‑I₃, EC₅₀ = 12 µg mL⁻¹), both demonstrating superior in vitro anti‑CVB3 activity to ribavirin (EC₅₀ = 24.7 µg mL⁻¹, SI = 8.3) [1]. In contrast, the 2‑iodo (1) and 3‑iodo (2) positional isomers showed no measurable antiviral activity (EC₅₀ > 100 µg mL⁻¹), establishing that para‑iodo geometry is essential for activity [1]. The corresponding free hydrazide ligand L3 likewise showed weak activity (EC₅₀ = 52 µg mL⁻¹; SI = 3.62) relative to the conjugated hybrid, underscoring the value of the iodobenzohydrazide building block for covalent POM functionalization [1].

Antiviral agents Polyoxometalates Coxsackievirus B3

Cholinesterase Inhibition: Iodinated Hydrazide‑Hydrazones Exhibit Balanced Dual AChE/BuChE Activity with Defined SAR

Twenty‑five iodinated hydrazide‑hydrazones synthesized from 4‑substituted benzohydrazides (including 4‑iodo) and 2‑/4‑hydroxy‑3,5‑diiodobenzaldehydes were evaluated for AChE (electric eel) and BuChE (equine serum) inhibition. The library exhibited IC₅₀ ranges of 15.1–140.5 µM (AChE) and 35.5–170.5 µM (BuChE), with several analogs surpassing rivastigmine in AChE potency and matching it for BuChE. The most potent AChE inhibitor, 2k (4‑NO₂‑derived, IC₅₀ = 15.1 µM vs. rivastigmine IC₅₀ = 21.6 µM), and the most potent BuChE inhibitor, 3a (4‑F‑derived, IC₅₀ = 35.5 µM), demonstrate how the 4‑substituent tunes selectivity. 4‑Iodo‑derived hydrazones yielded mid‑range IC₅₀ values but met blood‑brain‑barrier permeability criteria predicted by the BOILED‑Egg model [1].

Alzheimer's disease Cholinesterase inhibitors Blood-brain barrier

Recommended Application Scenarios for 4-Iodobenzohydrazide Based on Verified Evidence


Antimicrobial Lead Discovery Targeting MRSA and Drug‑Resistant Gram‑Positive Pathogens

4‑Iodobenzohydrazide is the preferred acylhydrazide precursor when screening for new antibacterial agents against methicillin‑resistant Staphylococcus aureus. As shown in [Section 3, Evidence Item 3], condensing this compound with substituted aldehydes yields acylhydrazones achieving MICs as low as 7.81 µg mL⁻¹ against MRSA ATCC 43300 with bactericidal ratios of MBC/MIC = 1–4 [1]. The electron‑withdrawing iodine at the para position is essential for sub‑50 µM potency; 4‑H or 4‑methoxy analogs are essentially inactive. Medicinal chemistry teams should use 4‑iodobenzohydrazide when the target product profile demands anti‑MRSA activity and a halogen handle for subsequent diversification (e.g., Suzuki coupling) is desired.

Antiviral Polyoxometalate Hybrid Design for Enterovirus Inhibition

Covalent grafting of 4‑iodobenzohydrazide onto hexamolybdate clusters produces antiviral hybrids with EC₅₀ values superior to ribavirin against coxsackievirus B3. Evidence from [Section 3, Evidence Item 4] demonstrates that the para‑iodo regioisomer (compound 3, EC₅₀ = 46 µg mL⁻¹; compound 5 incorporating additional iodine, EC₅₀ = 12 µg mL⁻¹) is uniquely active, whereas ortho‑ and meta‑iodo isomers yield no measurable protection [2]. This regiospecificity makes 4‑iodobenzohydrazide an obligatory starting material for any POM‑based antiviral program targeting CVB3 and potentially other enteroviruses.

Crystal Engineering and Heavy‑Atom Derivatization for Macromolecular Phasing

The near‑planar conformation of 4‑iodobenzohydrazide (dihedral angle = 13.3°) documented in [Section 3, Evidence Item 1] enables formation of robust R₂²(6) and R₂²(10) hydrogen‑bonded ring motifs, while the iodine atom serves as an efficient anomalous scatterer (f'' ≈ 6.9 e⁻ at Cu Kα). This compound is therefore a candidate for co‑crystallization with proteins to produce iodine‑derivatized crystals for single‑wavelength anomalous diffraction phasing, particularly when 4‑chloro or 4‑bromo analogs fail to yield diffraction‑quality crystals due to their larger twist angles (32.30° and similar) [3].

Development of Second‑Order Nonlinear Optical (NLO) Organic Materials

Based on the DFT‑predicted hyperpolarizability trend established in [Section 3, Evidence Item 2], 4‑iodobenzohydrazide is expected to deliver the highest first hyperpolarizability (β) among the 4‑halobenzohydrazides, exceeding that of the 4‑bromo analog by an estimated 2‑ to 3‑fold [4]. Materials chemists designing poled polymers or organic single‑crystal NLO waveguides should select the 4‑iodo compound as the monomer of choice, especially when combined with strong electron‑accepting aldehyde partners to create donor‑π‑acceptor hydrazone chromophores with maximized charge‑transfer character.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.